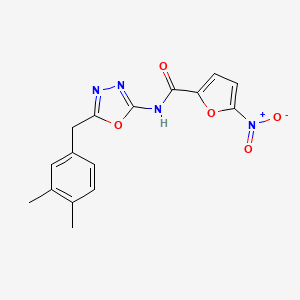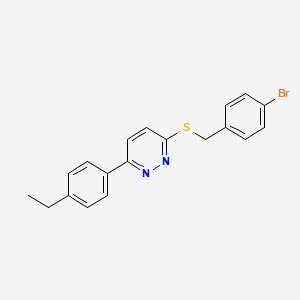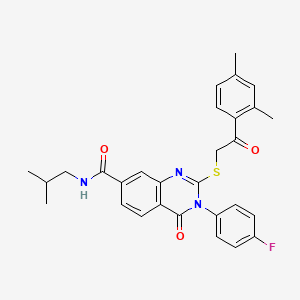
2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. They are often used in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including an amide, a thioether, and several aromatic rings. These functional groups would likely have a significant impact on the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar, while the amide group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antimicrobial Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the anticonvulsant and antimicrobial activities of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, similar in structure to the compound . The derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds also demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antimicrobial Agents
N. Desai, A. Dodiya, and P. N. Shihora (2011) synthesized a series of compounds related to 4-oxo-3,4-dihydroquinazoline with potential as antimicrobial agents. These compounds were tested against various bacteria and fungi, with structures elucidated using IR, NMR, and Mass spectra (Desai, Dodiya, & Shihora, 2011).
Anti-Inflammatory and Analgesic Agents
A. A. Farag et al. (2012) synthesized novel 4-oxo-3,4-dihydroquinazoline derivatives as potential anti-inflammatory and analgesic agents. The study evaluated these compounds for their effectiveness against inflammation and pain (Farag et al., 2012).
Synthesis and Structural Analysis
Elena V. Gromachevskaya, E. Kaigorodova, and L. Konyushkin (2017) worked on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, contributing to the understanding of the molecular structure and synthesis pathways of quinazoline derivatives (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Hydrolytic Ring Opening Studies
L. A. Shemchuk et al. (2010) explored the hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives, which is relevant for understanding the behavior of quinazoline compounds in different chemical environments (Shemchuk et al., 2010).
Crystal Structure Analysis
The crystal structure of similar quinazoline derivatives was analyzed by A. Saeed and U. Flörke (2011), providing insights into the molecular arrangement and stability of these compounds (Saeed & Flörke, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3S/c1-17(2)15-31-27(35)20-6-12-24-25(14-20)32-29(33(28(24)36)22-9-7-21(30)8-10-22)37-16-26(34)23-11-5-18(3)13-19(23)4/h5-14,17H,15-16H2,1-4H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGZDRBXZLOJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(N-butyl-N-ethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2407769.png)
![2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine](/img/structure/B2407770.png)

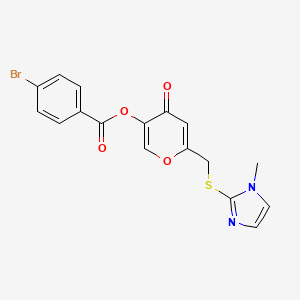
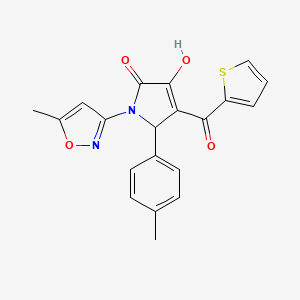
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)
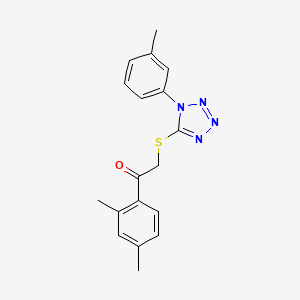
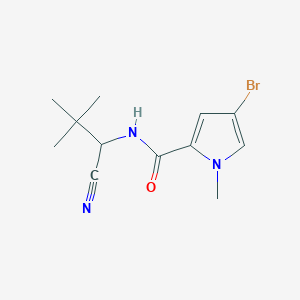

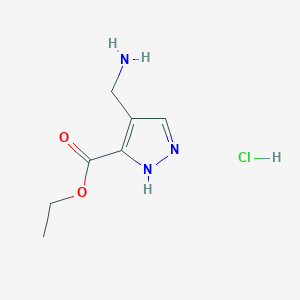
![N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2407784.png)
